molecular formula C14H6Cl4O4 B094600 Bis(2,4-dichlorobenzoyl) peroxide CAS No. 133-14-2

Bis(2,4-dichlorobenzoyl) peroxide

Cat. No.: B094600
CAS No.: 133-14-2
M. Wt: 380 g/mol
InChI Key: WRXCBRHBHGNNQA-UHFFFAOYSA-N
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Description

Bis(2,4-dichlorobenzoyl) peroxide is an organic peroxide compound widely used in the production of silicone rubber products. It is known for its ability to create crosslinks in extruded silicone rubbers even at low temperatures. This compound is a white, pasty material that is insoluble in water but soluble in aromatic solvents .

Preparation Methods

The preparation of bis(2,4-dichlorobenzoyl) peroxide typically involves the reaction of acyl chloride with hydrogen peroxide in an alkaline solution. This reaction can be challenging due to the difficulty in producing a uniform powder product with high purity and yield. To address these issues, a dispersant such as gelatin or polyvinyl alcohol (PVA) is added to the reaction system. This method simplifies the process, allowing the reaction to occur under milder and safer conditions, resulting in a product purity of up to 98% and a yield of over 95% .

Chemical Reactions Analysis

Bis(2,4-dichlorobenzoyl) peroxide undergoes several types of chemical reactions, including:

Common reagents and conditions for these reactions include the use of heat and the presence of aromatic solvents. The major products formed from these reactions are 2,4-dichlorobenzoic acid and various polychlorinated biphenyls .

Scientific Research Applications

Bis(2,4-dichlorobenzoyl) peroxide has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(2,4-dichlorobenzoyl) peroxide involves the generation of free radicals upon decomposition. These free radicals initiate polymerization reactions by attacking the double bonds in vinyl monomers, leading to the formation of polymer chains. The peroxy group (-O-O-) in its structure is responsible for its thermal instability and the generation of radicals .

Comparison with Similar Compounds

Bis(2,4-dichlorobenzoyl) peroxide is unique among organic peroxides due to its low activation temperature and high curing speed. Similar compounds include:

Each of these compounds has its own unique properties and applications, but this compound stands out for its effectiveness at low temperatures and its ability to rapidly cure silicone rubber products.

Properties

IUPAC Name

(2,4-dichlorobenzoyl) 2,4-dichlorobenzenecarboperoxoate
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InChI

InChI=1S/C14H6Cl4O4/c15-7-1-3-9(11(17)5-7)13(19)21-22-14(20)10-4-2-8(16)6-12(10)18/h1-6H
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InChI Key

WRXCBRHBHGNNQA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)OOC(=O)C2=C(C=C(C=C2)Cl)Cl
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Molecular Formula

C14H6Cl4O4
Record name DI-(2,4-DICHLOROBENZOYL) PEROXIDE
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Record name DI-(2,4-DICHLOROBENZOYL) PEROXIDE, [<= 52% AS A PASTE]
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DSSTOX Substance ID

DTXSID4044539
Record name Bis(2,4-dichlorophenyl)peroxyanhydride
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Molecular Weight

380.0 g/mol
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Physical Description

Not shipped or stored at concentrations higher than 75%, because of explosion hazard. Mixed with water., Other Solid, Paste; [ECHA REACH Registrations] 50% in poly(dimethylsiloxane): Off-white paste with mild odor; [Gelest MSDS]
Record name DI-(2,4-DICHLOROBENZOYL) PEROXIDE
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Record name Peroxide, bis(2,4-dichlorobenzoyl)
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CAS No.

133-14-2
Record name DI-(2,4-DICHLOROBENZOYL) PEROXIDE
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Record name 2,4-Dichlorobenzoyl peroxide
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Record name BIS(2,4-DICHLOROBENZOYL) PEROXIDE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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